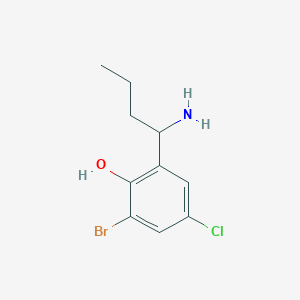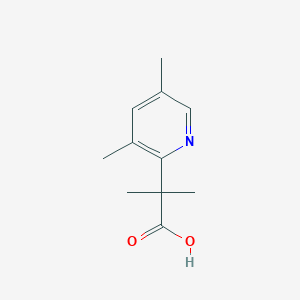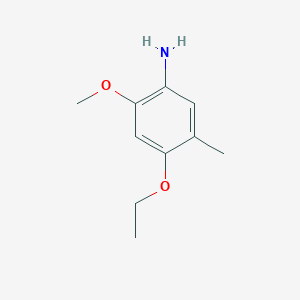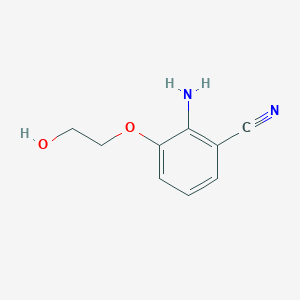![molecular formula C17H15N3O B13320834 3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole](/img/structure/B13320834.png)
3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of biphenyl, azetidine, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of biphenyl-4-carboxylic acid hydrazide with azetidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or oxadiazoles.
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the oxadiazole ring.
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-triazole: Contains a nitrogen atom instead of oxygen in the oxadiazole ring.
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxazole: Contains an oxygen atom but lacks the nitrogen atoms present in the oxadiazole ring.
Uniqueness
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl and azetidine moieties enhances its potential as a versatile scaffold in drug design and material science.
Propiedades
Fórmula molecular |
C17H15N3O |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-3-(4-phenylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15N3O/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-19-17(21-20-16)15-10-18-11-15/h1-9,15,18H,10-11H2 |
Clave InChI |
YORGTQZSEGUXNC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)




![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)




